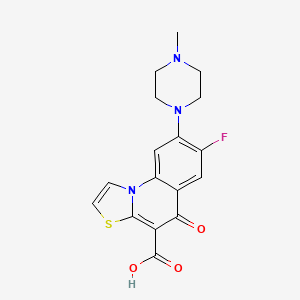
5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo- is a useful research compound. Its molecular formula is C17H16FN3O3S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo- is a compound of significant interest due to its diverse biological activities, particularly in the field of antimycobacterial and antibacterial research. This article synthesizes current findings related to the biological activity of this compound, emphasizing its efficacy against various pathogens and its potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C18H18FN3O3S
- Molecular Weight : 361.391 g/mol
- CAS Number : 84339-01-5
Antimycobacterial Activity
Recent studies have demonstrated that derivatives of 5H-thiazolo(3,2-a)quinoline-4-carboxylic acid exhibit potent antimycobacterial activity. A notable study synthesized several derivatives and evaluated their effectiveness against Mycobacterium tuberculosis (MTB) and multi-drug resistant strains (MDR-TB). Among these, one derivative was particularly effective, showing a minimum inhibitory concentration (MIC) of 0.08 μM against MTB and MDR-TB, which is significantly more potent than isoniazid .
Table 1: Antimycobacterial Activity of Selected Derivatives
| Compound ID | MIC (μM) against MTB | MIC (μM) against MDR-TB | Comparison with Isoniazid |
|---|---|---|---|
| 10q | 0.08 | <0.08 | 4.5 times more potent |
| Isoniazid | >0.36 | >0.36 | - |
In vivo studies indicated that the most active compound reduced bacterial load in lung and spleen tissues significantly at a dose of 50 mg/kg body weight, demonstrating its potential as a therapeutic agent for tuberculosis .
Antibacterial Activity
In addition to its antimycobacterial properties, the compound has shown promising antibacterial activity. It has been tested against various strains including Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in the derivatives enhanced their binding affinity to bacterial enzymes, leading to improved antibacterial efficacy .
Table 2: Antibacterial Activity Against Various Strains
| Compound ID | Tested Strain | Activity Level |
|---|---|---|
| 5a | S. aureus | Significant |
| 5a | E. coli | Most active |
| 5b | MRSA | Moderate |
| 5b | P. aeruginosa | Weak |
The results indicated that compounds with higher lipophilicity displayed greater antibacterial activity, suggesting that molecular structure plays a critical role in their effectiveness .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on mouse macrophage cell lines revealed low cytotoxicity for the most active compounds. For instance, compounds showed IC50 values similar to established antibiotics like ampicillin and gentamicin, indicating a favorable safety profile for further development .
Table 3: Cytotoxicity Profiles of Selected Compounds
| Compound ID | IC50 (μg/mL) in RAW 264.7 Cells |
|---|---|
| 5a | 98.2 |
| 5b | 56.8 |
| Ampicillin | Comparable |
Properties
CAS No. |
84339-00-4 |
|---|---|
Molecular Formula |
C17H16FN3O3S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
7-fluoro-8-(4-methylpiperazin-1-yl)-5-oxo-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H16FN3O3S/c1-19-2-4-20(5-3-19)13-9-12-10(8-11(13)18)15(22)14(17(23)24)16-21(12)6-7-25-16/h6-9H,2-5H2,1H3,(H,23,24) |
InChI Key |
PWWGCHOOEGIWEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N4C=CSC4=C(C3=O)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















